Reversible CYP3A4 Inhibition Potency (Ki): DHB Is 16-Fold More Potent Than Bergamottin
In human intestinal microsomes using midazolam as probe substrate, DHB demonstrated a reversible inhibition Ki of approximately 0.8 μM, which is 16-fold lower (more potent) than the Ki of 13 μM observed for bergamottin under identical conditions [1]. Furthermore, DHB inhibition was substrate-independent, giving consistent Ki values with both testosterone and midazolam probe substrates, whereas BG exhibited marked substrate-dependence with an 8-fold variation in Ki between testosterone and midazolam substrates [1]. This establishes DHB as the reliably more potent and experimentally predictable reversible CYP3A4 inhibitor of the two major grapefruit furanocoumarins.
| Evidence Dimension | Reversible CYP3A4 inhibition constant (Ki) in human intestinal microsomes |
|---|---|
| Target Compound Data | Ki ≈ 0.8 μM (substrate-independent; midazolam and testosterone probes) |
| Comparator Or Baseline | Bergamottin: Ki = 13 μM (midazolam probe); Ki varied 8-fold between testosterone and midazolam probes |
| Quantified Difference | DHB Ki is ~16-fold lower than BG Ki (midazolam); DHB inhibition is substrate-independent vs. BG substrate-dependent |
| Conditions | Human intestinal microsomes; probe substrates: midazolam 1′-hydroxylation and testosterone 6β-hydroxylation; Paine et al. 2004 |
Why This Matters
A 16-fold potency difference and substrate-independence make DHB the preferred choice when experimental reproducibility, quantitative in vitro–in vivo extrapolation (IVIVE), and consistent inhibition across different CYP3A4 probe substrates are required for drug interaction studies.
- [1] Paine MF, Criss AB, Watkins PB. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties. Drug Metab Dispos. 2004;32(10):1146-1153. doi:10.1124/dmd.104.000547 View Source
